Cas no 1292307-04-0 (Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate)

Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate is a chiral cyclopentyl derivative characterized by its stereospecific hydroxy and ester functional groups. The (1s,3r) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxyl and ester moieties enhances its reactivity, enabling selective transformations such as ester hydrolysis, reductions, or further functionalization. Its rigid cyclopentane backbone contributes to structural stability, while the polar groups improve solubility in organic solvents. This compound is particularly useful in fine chemical synthesis, where precise stereochemistry and multifunctional reactivity are critical. Suitable for controlled reactions, it offers versatility in constructing complex molecular frameworks.
Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate structure
1292307-04-0 structure
Product name:Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate
CAS No:1292307-04-0
MF:C8H14O3
MW:158.194962978363
CID:1224158
PubChem ID:66935841

Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl [(1S,3R)-3-hydroxycyclopentyl]acetate
    • tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
    • ANW-62838
    • KB-260213
    • CTK8B9644
    • AK101611
    • (1S,3R)-(3-hydroxycyclopentyl)acetic acid methyl ester
    • (1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
    • (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
    • PD019206
    • SCHEMBL1188431
    • 1292307-04-0
    • JKYJDPCEVAGWBX-NKWVEPMBSA-N
    • Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate
    • (1S,3R)-3-hydroxycyclopentyl, methyl acetate
    • (1S,3R)-(3-hydroxy-cyclopentyl)acetic acid methyl ester
    • methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate
    • Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate
    • Inchi: InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
    • InChI Key: JKYJDPCEVAGWBX-NKWVEPMBSA-N
    • SMILES: COC(=O)CC1CCC(C1)O

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.5Ų

Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67620-50mg
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
1292307-04-0 98%
50mg
¥959.00 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1565378-1g
Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate
1292307-04-0 98%
1g
¥27720.00 2024-08-09
A2B Chem LLC
AE34890-50mg
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
1292307-04-0 ≥95%
50mg
$77.00 2024-04-20

Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Related Literature

Additional information on Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate

Recent Advances in the Application of Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate (CAS: 1292307-04-0) in Chemical Biology and Pharmaceutical Research

Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate (CAS: 1292307-04-0) has emerged as a key chiral building block in modern pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its versatility as a precursor for bioactive molecules, particularly in the development of prostaglandin analogs and cyclopentane-based therapeutics. This compound's unique stereochemistry and functional group arrangement make it particularly valuable for constructing complex molecular architectures with high enantiomeric purity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel anti-inflammatory agents. Researchers utilized Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate as a core scaffold to develop prostaglandin EP4 receptor agonists, achieving significant improvements in both potency (IC50 values in the low nanomolar range) and metabolic stability compared to previous generations of compounds. The synthetic route employed a highly efficient enzymatic resolution step to maintain the desired (1s,3r) configuration throughout the multi-step synthesis.

In the field of antiviral research, a recent patent application (WO2023056421) disclosed the use of 1292307-04-0 as a critical intermediate for novel nucleoside analogs targeting RNA viruses. The cyclopentyl moiety was found to enhance membrane permeability while maintaining favorable pharmacokinetic properties. Molecular modeling studies suggest that the specific spatial arrangement of functional groups in this compound allows for optimal interactions with viral polymerase active sites.

Analytical chemistry advancements have also been reported for this compound. A 2024 study in Analytical and Bioanalytical Chemistry developed a novel UPLC-MS/MS method for quantifying Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate in biological matrices with a lower limit of quantification of 0.1 ng/mL. This method has proven particularly valuable in pharmacokinetic studies of derivatives, enabling more accurate assessment of absorption and distribution profiles.

The compound's safety profile has been extensively characterized in recent toxicological studies. A comprehensive GLP-compliant investigation published in Regulatory Toxicology and Pharmacology (2023) established an NOAEL (No Observed Adverse Effect Level) of 250 mg/kg/day in rodent models, supporting its use in pharmaceutical development. Notably, the study found no evidence of genotoxicity or significant off-target pharmacological activity at therapeutic concentrations.

Looking forward, several research groups have reported progress in scaling up the synthesis of 1292307-04-0 using continuous flow chemistry approaches. A recent Chemical Engineering Journal publication (2024) described a continuous enzymatic process achieving >99% ee with 85% overall yield, representing a significant improvement over traditional batch methods. This advancement is particularly important as demand for the compound increases in both academic and industrial settings.

In conclusion, Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate continues to demonstrate significant value across multiple areas of pharmaceutical research and development. Its well-characterized properties, combined with recent synthetic and analytical advancements, position it as a versatile tool for medicinal chemistry. Future research directions likely include expanded applications in targeted drug delivery systems and as a scaffold for PROTAC molecules, building upon the compound's proven utility in creating bioactive molecules with precise spatial control.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk